![molecular formula C25H20N4O2 B6025976 6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B6025976.png)
6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
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Overview
Description
Triazines are a class of nitrogen-containing heterocycles . They exist in three isomeric forms, with 1,3,5-triazines being common . The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .
Synthesis Analysis
The more common 1,3,5-isomers are prepared by trimerization of nitrile and cyanide compounds . The 1,2,3- and 1,2,4-triazines are more specialized methods . The former family of triazines can be synthesized by thermal rearrangement of 2-azidocyclopropenes .Molecular Structure Analysis
The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis
Although triazines are aromatic compounds, their resonance energy is much lower than in benzene . Electrophilic aromatic substitution is difficult but nucleophilic aromatic substitution easier than typical chlorinated benzenes . 2,4,6-Trichloro-1,3,5-triazine is easily hydrolyzed to cyanuric acid by heating with water .Physical And Chemical Properties Analysis
The physical and chemical properties of triazines can vary widely depending on their structure and the functional groups they carry. In general, triazines are stable compounds due to the absence of weak bonds except for the aromatic group and the C=N linkages .Mechanism of Action
Target of Action
Triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial and antiparasitic activities .
Mode of Action
It’s known that triazine derivatives can interact with various biological targets, leading to a range of effects
Biochemical Pathways
Given the broad range of biological activities exhibited by triazine derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
The molecular docking results indicated that each drug has a high binding affinity for CYP51 proteins and forms unbound interactions and hydrogen bonds with their active residues and surrounding allosteric residues .
Result of Action
Triazine derivatives have been found to exhibit a variety of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Advantages and Limitations for Lab Experiments
The 6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazineβ inhibitor has several advantages for lab experiments like its specificity for this compoundβ, its ability to cross the blood-brain barrier, and its low toxicity. However, the this compoundβ inhibitor has some limitations like its poor solubility in water, which can affect its bioavailability and its potential off-target effects.
Future Directions
There are several future directions for the research on 6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine. One of the potential directions is the development of more potent and selective this compoundβ inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the role of this compoundβ in other diseases like neurodegenerative disorders and cardiovascular diseases. Furthermore, the this compoundβ inhibitor can be used as a tool for studying the signaling pathways involved in various cellular processes.
Synthesis Methods
The synthesis of 6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has been described in several research articles. One of the commonly used methods involves the reaction of 3,4-dimethoxybenzaldehyde with 2-amino-3,5-diphenyl-1,2,4-triazine in the presence of a catalyst like p-toluenesulfonic acid. The resulting intermediate is then reacted with 2,4-dichloro-5-methoxybenzaldehyde to obtain the final product.
Scientific Research Applications
The 6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazineβ inhibitor has been extensively studied for its potential therapeutic applications in various diseases like Alzheimer's disease, diabetes, cancer, and inflammatory disorders. Several studies have shown that the inhibition of this compoundβ activity can reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of Alzheimer's disease. In addition, the this compoundβ inhibitor has been found to improve insulin sensitivity and glucose metabolism in diabetes patients. Furthermore, the this compoundβ inhibitor has been shown to have anti-tumor effects in various cancer types.
Safety and Hazards
properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-30-21-14-13-19(15-22(21)31-2)20-16-29-25(26-20)27-23(17-9-5-3-6-10-17)24(28-29)18-11-7-4-8-12-18/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOOIFUNMISEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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